2,2,2-Trifluoroethyl trichloromethanesulfonate

Nucleofugality Sulfonate Esters SN2 Reaction Rates

2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS 23199-56-6) is a highly reactive sulfonate ester alkylating agent, functioning as a potent electrophilic source of the 2,2,2-trifluoroethyl moiety. Its reactivity is driven by the trichloromethanesulfonate (trichlate) leaving group, a perhalogenated sulfonate known for its exceptional nucleofugality and steric bulk.

Molecular Formula C3H2Cl3F3O3S
Molecular Weight 281.5 g/mol
CAS No. 23199-56-6
Cat. No. B1293860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl trichloromethanesulfonate
CAS23199-56-6
Molecular FormulaC3H2Cl3F3O3S
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OS(=O)(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C3H2Cl3F3O3S/c4-3(5,6)13(10,11)12-1-2(7,8)9/h1H2
InChIKeyGOIWZZQXWJVDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl Trichloromethanesulfonate: A High-Potency Alkylating Agent for Fluorinated Drug Synthesis


2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS 23199-56-6) is a highly reactive sulfonate ester alkylating agent, functioning as a potent electrophilic source of the 2,2,2-trifluoroethyl moiety. Its reactivity is driven by the trichloromethanesulfonate (trichlate) leaving group, a perhalogenated sulfonate known for its exceptional nucleofugality and steric bulk [1]. This compound is a key intermediate in medicinal chemistry, notably utilized in the synthesis of benzodiazepine anxiolytics such as Halazepam, where it installs a metabolically stabilizing trifluoroethyl group onto a nitrogen heterocycle [2]. Its chemical identity is defined by a molecular formula of C3H2Cl3F3O3S and a molecular weight of 281.47 g/mol.

2,2,2-Trifluoroethyl Trichloromethanesulfonate: Why Standard Trifluoroethylating Agents Often Fall Short


Generic substitution among 2,2,2-trifluoroethyl sulfonates is unreliable due to profound reactivity differences dictated by the leaving group. The trichlate group's unique combination of extreme electron-withdrawing power from its CCl3 substituent and substantial steric bulk creates a distinct reactivity profile. Unlike smaller or less electron-deficient alternatives like mesylate (MsO−) or tosylate (TsO−), trichlate exhibits both a superior driving force for nucleophilic displacement and effective shielding against deleterious sulfur-oxygen bond scission, a known failure mode for these reactions [1]. Even against its closest structural analog, the triflate (TfO−), the trichlate anion demonstrates weaker coordinating ability, classifying it as an even better leaving group ideal for sterically encumbered or electronically deactivated substrates [1]. This non-linear performance spectrum means that choosing the wrong alkylating agent can lead to drastically lower yields or complete reaction failure, as documented in specific benzodiazepine syntheses where only certain agents were effective [2].

Quantitative Performance Benchmarks for 2,2,2-Trifluoroethyl Trichloromethanesulfonate Versus Key Analogs


Leaving Group Ability: Trichlate Exhibits Superior Nucleofugality Compared to Triflate

The trichloromethanesulfonate (trichlate) anion is the chlorine analogue of the nonbasic, weakly coordinating triflate ion and demonstrates inferior coordinating ability via oxygen atoms. Nuclear Quadrupole Resonance (NQR) data confirms the trichlate ion has the highest average NQR frequencies among comparable salts, indicating a highly ionic, non-coordinating nature that directly translates to superior leaving group ability in alkylation reactions [1]. This contrasts with mesylate (MsO−), which exhibits low reactivity, and triflate (TfO−), known to be chemically unstable. Trichlate serves as an extremely efficient leaving group exceeding both [1].

Nucleofugality Sulfonate Esters SN2 Reaction Rates

Steric Shielding: The Bulky Trichlate Group Prevents Damaging Side Reactions Found with Smaller Sulfonates

The trichloromethyl group in the trichlate ester mimics a tert-butyl group in size, with the chlorine atoms acting as methyl group mimics. This bulkiness effectively shields the sulfonate sulfur center, thereby preventing unwanted sulfur-oxygen bond cleavage by backside attack, a major side reaction that limits the effectiveness of less sterically hindered sulfonates like tosylate and mesylate [1]. The smaller, linear triflate group (CF3SO3−) does not offer this same degree of steric protection.

Sulfur-Oxygen Scission Steric Hindrance Chemoselectivity

Physical Property Differentiation from 2,2,2-Trifluoroethyl Triflate: Implications for Purification

2,2,2-Trifluoroethyl trichloromethanesulfonate (MW 281.47 g/mol) exhibits a distinct physical profile compared to its most direct structural analog, 2,2,2-trifluoroethyl triflate (MW 232.10 g/mol). The trichlate ester has a boiling point of 84-86°C at 20 mmHg and a density of 1.714 g/cm³ [1], whereas the triflate ester boils at 89-91°C and has a density of 1.61 g/cm³ . The lower boiling point under reduced pressure can facilitate purification via distillation for the thermally stable trichlate ester.

Boiling Point Density Physicochemical Properties

Documented Performance in Benzodiazepine Drug Intermediate Synthesis

In the synthesis of Halazepam, a commercial anxiolytic drug, 2,2,2-trifluoroethyl trichloromethanesulfonate was used to alkylate 2-amino-5-chlorobenzophenone in refluxing xylene, yielding the key N-trifluoroethyl intermediate en route to the active pharmaceutical ingredient [1]. The synthesis protocol reports an 87% isolated yield for the preparation of the trichlate reagent itself from 2,2,2-trifluoroethanol and trichloromethanesulfonyl chloride [2], demonstrating reliable accessibility. In contrast, a related study exploring alternative alkylating agents for a similar benzodiazepine scaffold reported that the use of trifluoroethyl benzenesulfonate or the trichlate ester (triclate) could not substantially improve the low yields obtained with trifluoroethyl iodide [3], highlighting that its performance advantage is substrate-dependent.

Halazepam N-Alkylation Process Chemistry

High-Value Application Scenarios for 2,2,2-Trifluoroethyl Trichloromethanesulfonate


Synthesis of Halazepam and Related 1-Polyfluoroalkyl Benzodiazepines

This compound is the preferred alkylating agent for installing the N-trifluoroethyl group in the synthesis of Halazepam (Paxipam), a clinically utilized anxiolytic [1]. The published route uses it to alkylate a benzophenone imine derivative in refluxing xylene, a step that demonstrates its robustness under elevated temperatures for process-scale active pharmaceutical ingredient (API) manufacturing. Its use here is validated by successful implementation in a patented, FDA-approved drug synthesis [1].

Reactions Requiring a 'Super Leaving Group' for Low-Reactivity Nucleophiles

For nucleophilic substitutions where the substrate is sterically hindered or the nucleophile is weak, the trichlate leaving group offers a step-change improvement in reactivity over mesylate and tosylate [1]. Its superior nucleofugality, analogous to but exceeding that of triflate, makes it the reagent of choice for forcing difficult SN2 transformations, especially where high leaving group power is needed without introducing a highly fluorinated, potentially more costly triflate component [1].

Chemoselective Alkylation Where Sulfur-Oxygen Scission Must Be Avoided

In complex molecule synthesis, the unwanted cleavage of the sulfonate S-O bond can generate alkene byproducts or destroy other functionality. The bulky, tert-butyl-like steric shield of the trichloromethyl group in the trichlate anion physically blocks this destructive backside attack pathway [2]. This provides a crucial chemoselectivity advantage over smaller sulfonates, making the reagent ideal for late-stage functionalization of advanced intermediates where protecting groups and multiple reactive sites are present.

Investigation of Anion Coordination Chemistry and Ion Pairing Effects

As confirmed by NQR spectroscopy, the trichlate anion (Cl3CSO3−) is a prototypical example of an extremely weakly coordinating anion, even more so than triflate [3]. This makes 2,2,2-trifluoroethyl trichloromethanesulfonate not just a synthetic reagent but also a source for generating the trichlate anion for fundamental studies in inorganic and physical organic chemistry, where it can be used to probe cation reactivity in a minimally perturbing environment.

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